molecular formula C6H13ClN2O2S B2466738 5-(Carbamimidoylthio)pentanoic acid hydrochloride CAS No. 31064-56-9

5-(Carbamimidoylthio)pentanoic acid hydrochloride

Cat. No.: B2466738
CAS No.: 31064-56-9
M. Wt: 212.69
InChI Key: DVABPKHSLWOINA-UHFFFAOYSA-N
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Description

5-(Carbamimidoylthio)pentanoic acid hydrochloride is an organic compound with the molecular formula C₆H₁₂ClN₃O₂S. This compound is known for its unique structure, which includes a carbamimidoylthio group attached to a pentanoic acid backbone. It is commonly used in various chemical and biological research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carbamimidoylthio)pentanoic acid hydrochloride typically involves the reaction of pentanoic acid derivatives with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually sufficient.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Carbamimidoylthio)pentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidoylthio group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Carbamimidoylthio)pentanoic acid hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Carbamimidoylthio)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carbamimidoylthio)acetic acid hydrochloride
  • 5-Methylamino-pentanoic acid hydrochloride
  • S-Carboxyethylisothiuronium chloride

Uniqueness

5-(Carbamimidoylthio)pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

5-carbamimidoylsulfanylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S.ClH/c7-6(8)11-4-2-1-3-5(9)10;/h1-4H2,(H3,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVABPKHSLWOINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSC(=N)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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